molecular formula C10H13N3O2S B1378434 1-(propan-2-yl)-1H-indazole-5-sulfonamide CAS No. 1394041-98-5

1-(propan-2-yl)-1H-indazole-5-sulfonamide

Cat. No. B1378434
M. Wt: 239.3 g/mol
InChI Key: PTEZORUMFKQJPT-UHFFFAOYSA-N
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Description

“1-(propan-2-yl)-1H-indazole-5-sulfonamide” is a chemical compound that contains an indazole ring, which is a type of nitrogen-containing heterocycle, attached to a sulfonamide group and an isopropyl group . Indazoles are found in many natural products and drugs, and sulfonamides are known for their use in medicinal chemistry, particularly as antibiotics .


Molecular Structure Analysis

The molecular structure of “1-(propan-2-yl)-1H-indazole-5-sulfonamide” would consist of an indazole ring, which is a bicyclic compound containing two nitrogen atoms, attached to a sulfonamide group and an isopropyl group . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving “1-(propan-2-yl)-1H-indazole-5-sulfonamide” would depend on the conditions and the reagents used. The indazole ring and the sulfonamide group can participate in various reactions. For example, the indazole ring can undergo electrophilic substitution, and the sulfonamide group can undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(propan-2-yl)-1H-indazole-5-sulfonamide” would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

  • Crystal Structures and Spectroscopic Characterization of Synthetic Cathinones

    • Application: Synthetic cathinones are flooding the European drug market. They have a similar chemical structure to “classic” cathinones, and their psychoactive properties are not much different .
    • Method: The structure of new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
    • Results: The paper presents results of analyses and identification of these synthetic cathinones .
  • Design, Synthesis and Evaluation of Novel 1,2,4-Triazole Derivatives as Promising Anticancer Agents

    • Application: The paper reports the synthesis of novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones .
    • Method: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
    • Results: Some of the synthesized compounds showed promising cytotoxic activity against Hela cell line .
  • Antileishmanial Activity of 1,3-bis(aryloxy)propan-2-amines
    • Application: The paper reports the antileishmanial activity of 1,3-bis(aryloxy)propan-2-amines .
    • Method: These compounds were prepared in four simple steps from epichlorohydrin .
    • Results: Among the evaluated compounds, three displayed considerable activity against Leishmania amazonensis promastigote forms, with IC50 values below 10 µM .
  • Synthesis and Antileishmanial Activity of 1,3-bis(aryloxy)propan-2-amines
    • Application: The paper reports the antileishmanial activity of 1,3-bis(aryloxy)propan-2-amines .
    • Method: These compounds were prepared in four simple steps from epichlorohydrin .
    • Results: Among the evaluated compounds, three displayed considerable activity against Leishmania amazonensis promastigote forms, with IC50 values below 10 µM .

Safety And Hazards

The safety and hazards associated with “1-(propan-2-yl)-1H-indazole-5-sulfonamide” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on “1-(propan-2-yl)-1H-indazole-5-sulfonamide” could include studying its synthesis, properties, and potential applications. For example, it could be studied for its potential use in medicine or materials science .

properties

IUPAC Name

1-propan-2-ylindazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-7(2)13-10-4-3-9(16(11,14)15)5-8(10)6-12-13/h3-7H,1-2H3,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEZORUMFKQJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)S(=O)(=O)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(propan-2-yl)-1H-indazole-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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